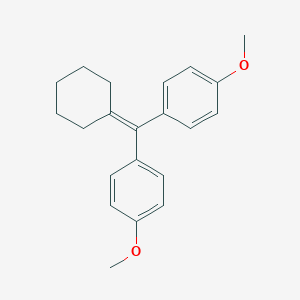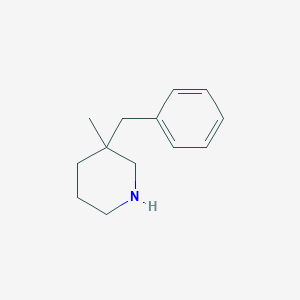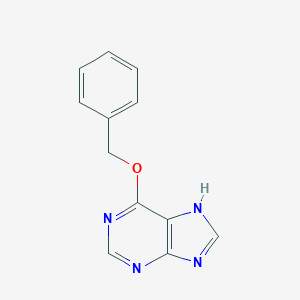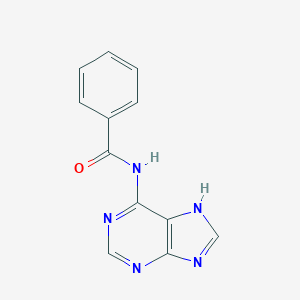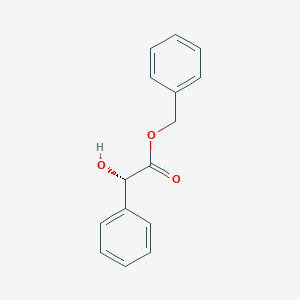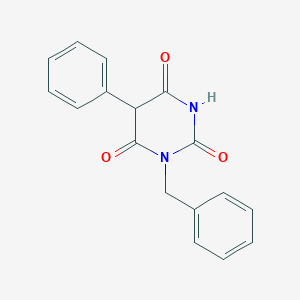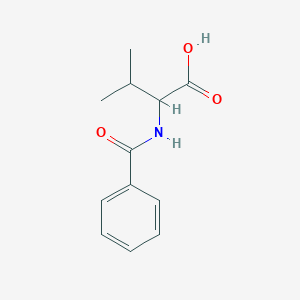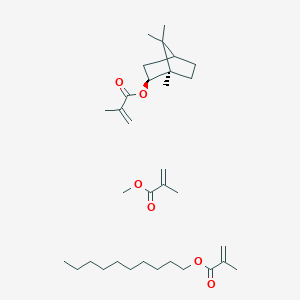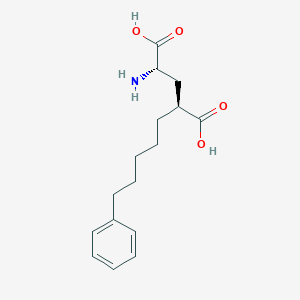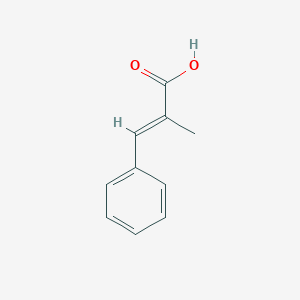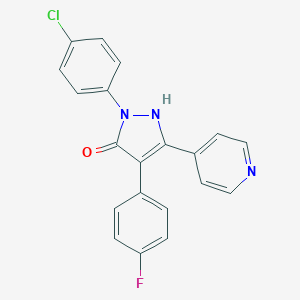
p38 MAP Kinase Inhibitor
Descripción general
Descripción
P38 mitogen-activated protein kinases (MAPKs) are a class of MAPKs that respond to stress stimuli such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock. They play a role in cell differentiation, apoptosis, and autophagy . The p38 MAP Kinase Inhibitor controls the biological activity of p38 MAP Kinase . It has been used in preclinical/clinical studies for the treatment of various disorders, especially those originating from inflammation .
Synthesis Analysis
The synthesis of p38 MAP Kinase Inhibitors has been a subject of research, with a fast iterative synthetic approach being used to identify novel highly selective p38 MAP kinase inhibitors .Molecular Structure Analysis
A detailed analysis of the previously released X-ray crystal structure of the inhibitors in the active site of the p38α MAPK enzyme revealed that some residues such as Met109 play a critical role in the occurrence of effective interactions by constructing strong H-bonds .Chemical Reactions Analysis
The inhibitory activities of p38α kinase inhibitors have been studied, with one study identifying a highly specific and potent inhibitor directly from a 12.6 million membered DNA-encoded small molecule library .Physical And Chemical Properties Analysis
The physical and chemical properties of p38α MAPK inhibitors have been evaluated in various studies. One study evaluated a wide range of well-known p38α MAPK inhibitors by measuring key physicochemical parameters to identify those capable of successfully crossing the blood-brain barrier (BBB) .Aplicaciones Científicas De Investigación
Overview of p38 MAPK Inhibitors
p38 MAP kinase inhibitors have been a focus of research due to their role in regulating pro-inflammatory cytokines and implications in various diseases. The discovery of p38α as a molecular target of pyridinyl imidazole compounds has paved the way for exploring the therapeutic potential of these inhibitors in diseases like rheumatoid arthritis, Crohn’s disease, chronic obstructive pulmonary disease (COPD), and atherosclerosis. However, clinical efficacy and side effects have been challenging in early studies (Fisk et al., 2014).
Rheumatoid Arthritis
Specific p38 MAP kinase inhibitors have been shown to block the induction of interleukin-6 (IL-6) and interleukin-8 (IL-8) in rheumatoid synovial fibroblast cultures, suggesting their potential in treating rheumatoid arthritis. These inhibitors may work synergistically in this context (Suzuki et al., 2000).
Cancer Research
p38 MAP kinase inhibitors have been investigated for their role in cancer treatment. For example, VX-745, a specific p38 MAPK inhibitor, has shown to inhibit multiple myeloma cell growth in the bone marrow milieu, suggesting a novel therapeutic target for treating this type of cancer (Hideshima et al., 2003).
Alzheimer’s Disease
Recent studies indicate that p38 MAPK is involved in key processes related to Alzheimer’s disease, such as tau phosphorylation and neuroinflammation. Inhibiting p38 MAPK is considered a promising strategy for treating Alzheimer’s disease (Lee & Kim, 2017).
Development of Inhibitors
The development of p38 MAP kinase inhibitors has seen significant advancements. Novel structures like dibenzosuberones have shown low ATP competitiveness and high activity in whole blood, making them promising candidates for therapeutic use (Fischer et al., 2013). Additionally, the design and synthesis of phenylamino-substituted compounds as p38 inhibitors highlight the ongoing efforts in this field (Dorn et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O/c21-15-3-7-17(8-4-15)25-20(26)18(13-1-5-16(22)6-2-13)19(24-25)14-9-11-23-12-10-14/h1-12,24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFBYHUKZSRPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p38 MAP Kinase Inhibitor | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



